(2S)-N-Benzyl-3-methyl-1,2-butanediamine
Description
(2S)-N-Benzyl-3-methyl-1,2-butanediamine is a chiral diamine featuring a benzyl substituent on one nitrogen atom and a methyl group at the C3 position. This compound belongs to the family of 1,2-diamines, which are widely utilized as ligands in asymmetric catalysis, particularly in Noyori-type ruthenium complexes for enantioselective hydrogenation of ketones . The (2S)-configuration ensures precise stereochemical control, making it valuable in pharmaceutical and fine chemical synthesis. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2S)-1-N-benzyl-3-methylbutane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
DMPSPBDJFZDNPG-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](CNCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(CNCC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between (2S)-N-Benzyl-3-methyl-1,2-butanediamine and analogous diamines:
Electronic and Steric Effects
- DAIPEN : The bis(4-methoxyphenyl) groups provide strong electron-donating effects via methoxy substituents, enhancing metal-ligand coordination stability in catalytic systems. The bulky aryl groups also impose significant steric hindrance, favoring high enantioselectivity in asymmetric hydrogenation .
- Dimethyl/Trialkyl Variants : Simpler substituents (e.g., N,N-dimethyl) reduce steric hindrance, enabling faster reaction kinetics but compromising enantioselectivity in complex substrates .
Enantiomeric Considerations
- Both (2S)-N-Benzyl-3-methyl-1,2-butanediamine and DAIPEN exist as enantiomeric pairs (e.g., (2S)-DAIPEN vs. (2R)-DAIPEN), which are critical for achieving desired stereochemical outcomes in catalysis .
- The (2S)-configuration in the target compound aligns with DAIPEN’s stereochemical preferences in Ru-catalyzed hydrogenation, where the ligand’s chirality directly dictates product handedness .
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